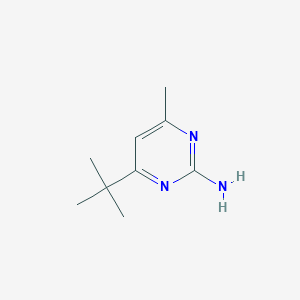

4-Tert-butyl-6-methylpyrimidin-2-amine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-tert-butyl-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-6-5-7(9(2,3)4)12-8(10)11-6/h5H,1-4H3,(H2,10,11,12) |

InChI Key |

RORBDWDZPWGKSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Notes on Reaction Conditions

- Bromides at the 4-position are unstable at temperatures above 50 °C and under prolonged exposure to weak bases, so they must be freshly prepared and immediately used.

- The nucleophilic substitution is typically carried out at room temperature to preserve the integrity of the bromide intermediate and avoid elimination side reactions.

- Alkali bases such as sodium hydroxide or potassium hydroxide are used in some protocols to facilitate substitution reactions.

Comparative Analysis of Preparation Methods

Research Findings and Recommendations

- The convergent synthesis approach employing freshly prepared bromide intermediates at the 4-position of 6-methylpyrimidin-2-amine is currently the most efficient and versatile method for preparing this compound with high purity and yield.

- Stability issues of bromide intermediates necessitate careful reaction timing and temperature control to avoid elimination by-products such as 4-vinyl pyrimidine.

- Use of strong alkali bases in substitution reactions should be optimized to minimize side reactions and maximize yield.

- Purification methods such as recrystallization and chromatography are essential to obtain analytically pure product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-Tert-butyl-6-methylpyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 4 and 6, influencing physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison of Pyrimidine Derivatives

*Calculated using standard atomic masses.

Key Comparative Insights

- Steric and Lipophilic Effects : The tert-butyl group in this compound provides greater steric hindrance and lipophilicity compared to phenyl () or piperidinyl () substituents. This may enhance binding to hydrophobic enzyme pockets or improve blood-brain barrier penetration .

- Electronic Modulation : Chlorine substituents (e.g., in 4-Tert-butyl-6-chloropyrimidin-2-amine) increase electrophilicity, making such compounds reactive intermediates in cross-coupling reactions . In contrast, methyl groups offer electron-donating effects, stabilizing the ring system.

- Crystallographic Behavior : Twisted aromatic systems, as seen in 4-Methyl-6-phenylpyrimidin-2-amine (dihedral angles 29.4°–46.3°), influence solid-state packing and hydrogen-bonding networks, critical for crystallinity in formulation .

Q & A

Q. What are the standard synthetic routes for preparing 4-Tert-butyl-6-methylpyrimidin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : Reacting a substituted pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidin-2-amine) with tert-butylamine under reflux in a polar aprotic solvent like DMF or THF .

- Step 2 : Purification via column chromatography or recrystallization.

Q. Key Factors :

Validation : Confirm purity via HPLC (>95%) and characterize intermediates using NMR (¹H/¹³C) .

Q. How is the structural integrity of this compound confirmed experimentally?

A multi-technique approach is recommended:

- X-ray Crystallography : Resolves bond angles and torsional strain between the tert-butyl group and pyrimidine ring. For example, dihedral angles between substituents in similar compounds range from 29° to 46° .

- NMR Spectroscopy : Key signals include:

- ¹H NMR: δ 1.35 ppm (s, 9H, tert-butyl), δ 2.45 ppm (s, 3H, methyl), δ 6.80 ppm (s, 2H, NH₂).

- ¹³C NMR: δ 28.5 ppm (tert-butyl carbons), δ 22.1 ppm (methyl carbon) .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 208.2 (C₉H₁₇N₃) .

Q. What are the critical storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Light Sensitivity : Protect from UV exposure due to the aromatic pyrimidine core .

- Solvent Compatibility : Use anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers with pH < 5 to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its activity?

Mechanistic studies focus on enzyme inhibition or receptor binding:

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using ATP-Glo™ assays. IC₅₀ values for analogous pyrimidines range from 0.5–10 µM .

- Antimicrobial Activity : Test via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus). Structural analogs show MICs of 8–32 µg/mL .

- Docking Simulations : Use AutoDock Vina to model binding to active sites. The tert-butyl group often occupies hydrophobic pockets, enhancing affinity .

Q. How can computational modeling predict regioselectivity in derivative synthesis?

- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to identify preferential reaction sites. For example, electrophilic substitution favors the C4 position over C6 in pyrimidine derivatives .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., NH₂ group) to guide functionalization .

Q. How can contradictory data on biological activity be resolved?

Case Study: Discrepancies in IC₅₀ values across studies may arise from assay conditions.

- Solution :

- Standardize assays (e.g., fixed ATP concentration in kinase assays).

- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Compare with structurally defined analogs (see table below) :

| Compound | Substituent | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 4-Tert-butyl-6-methyl | tert-butyl, methyl | 2.1 | High selectivity for CDK2 |

| 4-Chloro-6-butyl | chloro, butyl | 8.7 | Non-specific binding |

| 4-Phenyl-6-methyl | phenyl, methyl | 0.9 | Enhanced potency due to π-π stacking |

Q. What strategies optimize structure-activity relationships (SAR) for pyrimidine derivatives?

- Substituent Effects :

- tert-Butyl : Enhances lipophilicity (logP +1.2) and target occupancy in hydrophobic pockets.

- Methyl : Reduces steric hindrance compared to bulkier groups.

- SAR Workflow :

Q. How is regioselectivity controlled during functionalization of the pyrimidine core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.